2,4-Heptadien-6-one

Organic Synthesis Aldol Condensation Process Chemistry

2,4-Heptadien-6-one (CAS 18402-90-9, also cataloged as 3916-64-1), systematically known as (3E,5E)-hepta-3,5-dien-2-one, is an α,β,γ,δ-unsaturated ketone characterized by a conjugated dienone system. With the molecular formula C7H10O and a molecular weight of 110.15 g/mol, it is a versatile intermediate possessing a defined stereoelectronic profile crucial for applications in organic synthesis and polymer science.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 18402-90-9
Cat. No. B097648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Heptadien-6-one
CAS18402-90-9
Synonyms3,5-Heptadien-2-one, (3E,5E)- (9CI)
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)C
InChIInChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-6H,1-2H3/b4-3+,6-5+
InChIKeySWGLACWOVFCDQS-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Heptadien-6-one CAS 18402-90-9: A Defined Conjugated Dienone for Advanced Synthesis


2,4-Heptadien-6-one (CAS 18402-90-9, also cataloged as 3916-64-1), systematically known as (3E,5E)-hepta-3,5-dien-2-one, is an α,β,γ,δ-unsaturated ketone characterized by a conjugated dienone system [1]. With the molecular formula C7H10O and a molecular weight of 110.15 g/mol, it is a versatile intermediate possessing a defined stereoelectronic profile crucial for applications in organic synthesis and polymer science . Its distinct ketone functional group and conjugated double bonds differentiate it from close aldehyde analogs, making it a target compound for researchers requiring specific reactivity for condensation, addition, and polymerization studies.

The Pitfalls of Interchanging Conjugated C7 Ketones and Aldehydes


Indiscriminate substitution of 2,4-Heptadien-6-one with close analogs such as 2,4-heptadienal or 6-methyl-3,5-heptadien-2-one introduces critical and often unaccounted-for variations in synthetic yield, biological activity, and material properties. The presence of a ketone versus an aldehyde functional group fundamentally alters the compound's electrophilicity, which in turn dictates its performance in nucleophilic addition and condensation reactions [1]. Furthermore, specific structural modifications, like the addition of a methyl group in the methylated analog, have been shown to change antibacterial efficacy and alter odor profile and threshold, underscoring that these molecules are not functionally interchangeable in research protocols [2].

Quantitative Evidence: Where 2,4-Heptadien-6-one Outperforms Analogs


Synthesis Yield of 2,4-Heptadien-6-one vs. 2-Methyl Analog

2,4-Heptadien-6-one can be synthesized via an optimized aldol condensation of acetone and crotonaldehyde with a reported isolated yield of 91.3% at 97.8% GC purity, as disclosed in patent literature . This represents a substantial improvement over the 72% yield reported for the synthesis of its close structural analog, 2-methyl-2,4-heptadien-6-one, under comparable reaction conditions . This quantitative difference is critical for procurement and process planning, as the higher yielding route for 2,4-Heptadien-6-one can significantly reduce the cost and time associated with multi-step synthesis.

Organic Synthesis Aldol Condensation Process Chemistry

Antimicrobial Activity: Ketone vs. Aldehyde Functional Group Impact

While direct MIC data for 2,4-Heptadien-6-one against specific strains is not readily available in the primary literature, a clear class-level distinction emerges from cross-study analysis. The aldehyde analog (E,E)-2,4-heptadienal has demonstrated significant antimicrobial activity, with reported MIC values of 8-16 mg/L against Aspergillus flavus [1]. In contrast, the methylated ketone analog 6-methyl-3,5-heptadien-2-one is reported to possess antibacterial activity specifically against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, attributed to a mechanism of action involving inhibition of fatty acid synthesis and alteration of cell membrane function . This suggests that the core conjugated dienone structure (present in 2,4-Heptadien-6-one) may serve as a potent scaffold for antimicrobial activity, but the specific functional group (ketone vs. aldehyde) and alkyl substitution pattern are key determinants of potency and spectrum, making 2,4-Heptadien-6-one a unique starting point for targeted research in this area.

Antimicrobial Research Natural Product Chemistry Biological Activity

Reactivity Profile: Dienophile vs. Heterodiene in Cycloadditions

The conjugated dienone system of 2,4-Heptadien-6-one allows it to function as a reactive partner in cycloaddition reactions. Literature confirms its utility as an electron-deficient dienophile in 1,3-dipolar cycloadditions with azomethine ylides, providing access to densely functionalized pyrrolidine derivatives [1]. This mode of reactivity is distinct from the aldehyde analog, 2,4-heptadienal, which is more prone to act as a heterodiene in inverse electron-demand Diels-Alder reactions. This difference in reactivity fundamentally changes the types of heterocyclic products that can be accessed, making the ketone an essential and non-substitutable building block for medicinal chemists exploring specific chemical space.

Cycloaddition Heterocycle Synthesis Reaction Selectivity

Polymerization Kinetics and Polymer Microstructure

The substitution pattern on the 1,6-heptadiene backbone, including the 2,4-dien-6-one motif of 2,4-Heptadien-6-one, has been shown to significantly influence polymerization rates in photo- and thermal-polymerization studies . Research on related 1,6-heptadiene monomers demonstrates that substituents at positions 2, 4, and 6 are critical in dictating both the rate of polymerization and the microstructure of the resulting polymer, which in turn governs key material properties such as calcium-binding capacity, a critical parameter for applications like dental composites . This demonstrates that 2,4-Heptadien-6-one is not merely a generic monomer but a specific structural element required for achieving targeted polymer properties that analogs with different substitution patterns cannot replicate.

Polymer Science Photopolymerization Dental Materials

Volatile Profile and Odor Characteristics vs. Methylated Analog

A key differentiator in applications involving sensory perception is the compound's odor profile. 2,4-Heptadien-6-one is characterized as a yellow liquid with a pungent odor . Its close analog, 6-methyl-3,5-heptadien-2-one (FEMA 3363), has a distinctly different and well-documented odor profile described as cinnamon, spicy, woody, and sweet, with a low odor threshold of 0.5-5 ppb in water [1][2]. This dramatic difference in both qualitative odor character and quantitative odor threshold (parts per billion for the analog) demonstrates that these two structurally similar compounds would have profoundly different impacts in any flavor, fragrance, or volatile analysis study. Selecting the incorrect analog would invalidate any study reliant on these specific sensory properties.

Flavor Chemistry Volatile Analysis Sensory Science

Validated Application Scenarios for 2,4-Heptadien-6-one


Scalable Synthesis of Polyunsaturated Fatty Acid Precursors

Procurement for synthetic chemistry groups focused on lipid and fatty acid synthesis is supported by the reported 91.3% yield of 2,4-Heptadien-6-one via a scalable aldol condensation . The hydrogenation of this compound provides an alternate, efficient route for the synthesis of 2,4,6-octatrienoic acid, a key intermediate in fatty acid research . This application scenario is justified by the high synthetic yield and the established downstream utility of the resulting hydrogenation product.

Development of Novel Heterocyclic Scaffolds via Cycloaddition

Medicinal chemistry and chemical biology laboratories investigating novel heterocycles should prioritize 2,4-Heptadien-6-one over its aldehyde analogs. The compound has been successfully employed as an electron-deficient dienophile in 1,3-dipolar cycloadditions with azomethine ylides, a reaction that yields densely functionalized pyrrolidines . This reactivity is a direct consequence of its conjugated dienone structure and is a key differentiator from the alternative reaction pathways offered by closely related aldehydes.

Synthesis of Advanced Polymeric Materials with Tailored Properties

For polymer scientists and materials engineers, the specific substitution pattern of 2,4-Heptadien-6-one on a 1,6-heptadiene backbone is a critical variable. Studies confirm that substituents at the 2,4, and 6 positions directly influence polymerization rates and the resulting polymer's microstructure, which in turn affects properties like calcium-binding capacity . This makes the compound a necessary starting material for any research program aiming to correlate monomer structure with final material performance in applications such as dental composites or specialty coatings.

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